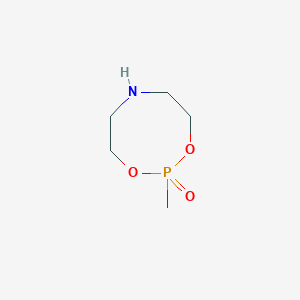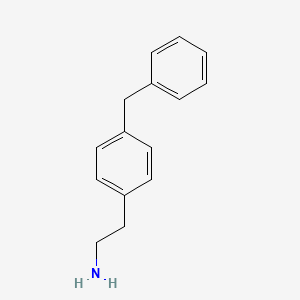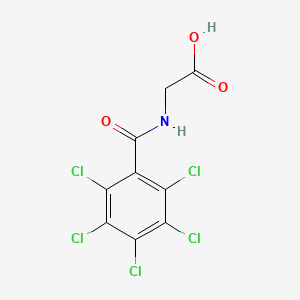![molecular formula C12H23NOSi B14318471 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine CAS No. 112633-85-9](/img/no-structure.png)
1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a penta-1,3-diene chain, which is further substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine typically involves the following steps:
Formation of the penta-1,3-diene chain: This can be achieved through the reaction of appropriate starting materials under conditions that promote the formation of conjugated dienes.
Introduction of the trimethylsilyl group: This step involves the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group onto the diene chain.
Attachment of the pyrrolidine ring: The final step involves the coupling of the pyrrolidine ring to the diene chain, which can be achieved through various coupling reactions such as the Suzuki–Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylsilyl chloride in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrrolidine ring can interact with biological molecules, potentially leading to therapeutic effects.
Similar Compounds:
- 1-{4-[(Trimethylsilyl)oxy]penta-1,4-dien-2-yl}pyrrolidine
- 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}piperidine
Uniqueness: this compound is unique due to its specific structural arrangement, which combines the properties of a conjugated diene, a trimethylsilyl group, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
| 112633-85-9 | |
Formule moléculaire |
C12H23NOSi |
Poids moléculaire |
225.40 g/mol |
Nom IUPAC |
trimethyl(4-pyrrolidin-1-ylpenta-2,4-dien-2-yloxy)silane |
InChI |
InChI=1S/C12H23NOSi/c1-11(13-8-6-7-9-13)10-12(2)14-15(3,4)5/h10H,1,6-9H2,2-5H3 |
Clé InChI |
GCLQSKPQNOIKPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=C)N1CCCC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)



![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)



acetyl chloride](/img/structure/B14318461.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
